Thieno[2,3-b]pyridine-6-carbonitrile
Overview
Description
Thieno[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-6-carbonitrile typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of multicomponent synthesis and practical synthesis approaches, such as those developed by Leung et al., are likely to be employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thienopyridine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thienopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are frequently employed.
Major Products Formed: The major products formed from these reactions include various functionalized thieno[2,3-b]pyridine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Thieno[2,3-b]pyridine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its pharmacological properties, it is explored for developing new drugs for treating cancer, inflammation, and viral infections.
Industry: this compound derivatives are used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as Pim-1 kinase inhibitors, which play a role in cell proliferation and survival . The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with diverse biological activities.
Thieno[3,4-b]pyridine: Known for its pharmacological properties and used in similar applications.
Comparison: Thieno[2,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the resulting biological activities. While similar compounds like thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine share some pharmacological properties, this compound often exhibits distinct activities, making it a valuable compound for targeted drug development .
Properties
IUPAC Name |
thieno[2,3-b]pyridine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSOZLHVFLYDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CS2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511606 | |
Record name | Thieno[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86344-86-7 | |
Record name | Thieno[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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